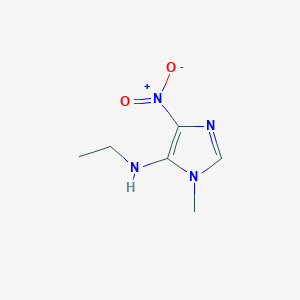![molecular formula C19H22ClN3O3 B11187896 2-Chloro-1',5'-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11187896.png)
2-Chloro-1',5'-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepino[1,2-A]quinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Spirocyclization: The formation of the spiro linkage is a critical step, often involving a nucleophilic substitution reaction.
Chlorination: Introduction of the chlorine atom at the desired position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of novel anti-cancer or anti-inflammatory agents.
Material Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethyl-5-nitrobenzene
- 2-Chloro-5-nitrobenzonitrile
- 1,3-Dichloro-5,5-dimethylhydantoin
Uniqueness
The uniqueness of 2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various advanced applications in research and industry.
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2'-chloro-1,3-dimethylspiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C19H22ClN3O3/c1-21-16(24)19(17(25)22(2)18(21)26)11-12-7-8-13(20)10-14(12)23-9-5-3-4-6-15(19)23/h7-8,10,15H,3-6,9,11H2,1-2H3 |
InChI Key |
UENQICWJQRKPGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCCCC4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11187828.png)
![N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide](/img/structure/B11187843.png)
![1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11187844.png)
![Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11187854.png)
![N-(2,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11187856.png)

![3-(4-chlorophenyl)-7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187872.png)
![(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11187876.png)
![N-{2-[1-(diethylamino)-3-phenylprop-2-yn-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11187884.png)
![9-[4-(benzyloxy)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187890.png)
![{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone](/img/structure/B11187892.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B11187897.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-methylpyrimidine-5-carboxylate](/img/structure/B11187902.png)

